molecular formula C23H20O2 B3906400 (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one

(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one

Cat. No.: B3906400
M. Wt: 328.4 g/mol
InChI Key: NNUJTBWECNKXIC-FOCLMDBBSA-N
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Description

(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 2-phenylmethoxyphenyl group attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.

  • Starting Materials

    • 4-methylbenzaldehyde
    • 2-phenylmethoxyacetophenone
  • Reaction Conditions

    • Base: Sodium hydroxide or potassium hydroxide
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux conditions
  • Procedure

    • Mix the starting materials in the solvent.
    • Add the base slowly while stirring.
    • Allow the reaction to proceed for several hours.
    • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Epoxides, carboxylic acids

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.

    Catalysis: Employed in catalytic studies to understand reaction mechanisms.

Biology

    Antimicrobial Activity: Investigated for its potential antimicrobial properties against various pathogens.

    Antioxidant Activity: Studied for its ability to scavenge free radicals and protect against oxidative stress.

Medicine

    Anti-inflammatory: Explored for its anti-inflammatory effects in various models.

    Anticancer: Evaluated for its potential anticancer properties through inhibition of cell proliferation.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Polymer Additives: Incorporated as an additive in polymer formulations to enhance properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. Its antioxidant activity could be attributed to the donation of hydrogen atoms to neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the phenylmethoxy group.

    (E)-1-(4-methoxyphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a methyl group.

Uniqueness

(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one is unique due to the presence of both the 4-methylphenyl and 2-phenylmethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-18-11-13-20(14-12-18)22(24)16-15-21-9-5-6-10-23(21)25-17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUJTBWECNKXIC-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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